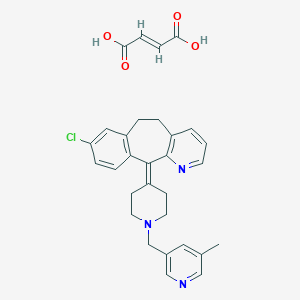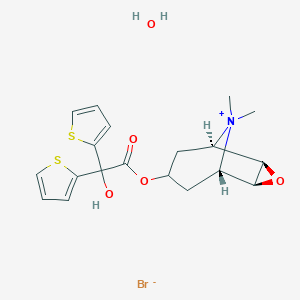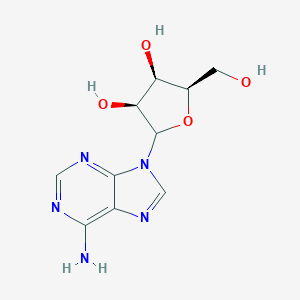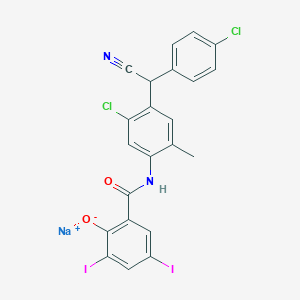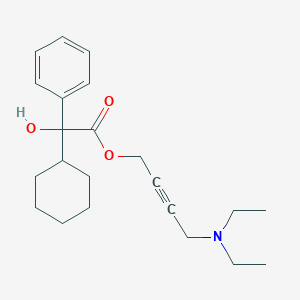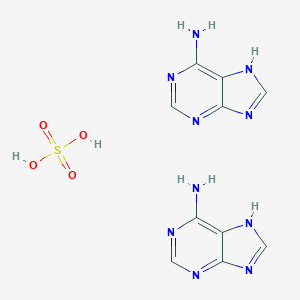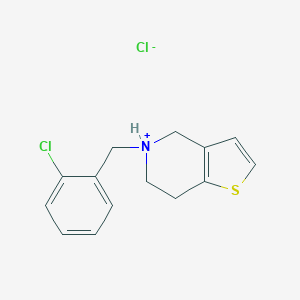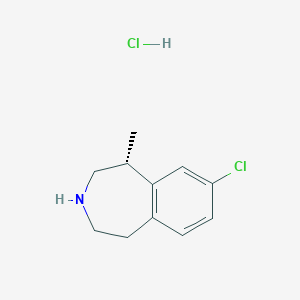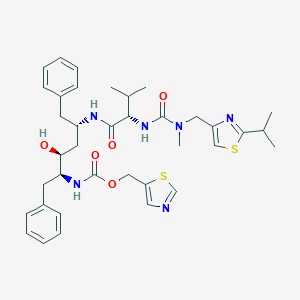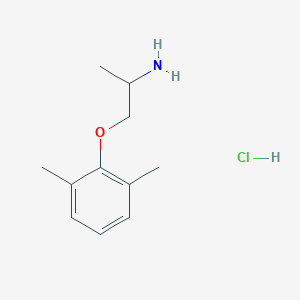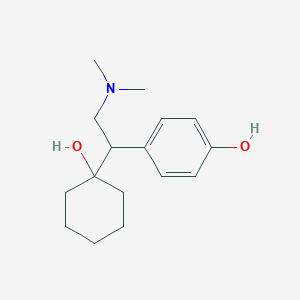
Desvenlafaxin
Übersicht
Beschreibung
Desvenlafaxine, known chemically as (RS)-4-[2-dimethylamino-1-(1-hydroxycyclohexyl)ethyl]phenol, is a synthetic form of the major active metabolite of venlafaxine. It is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI) and is primarily used to treat major depressive disorder . Desvenlafaxine was approved for medical use in the United States in 2008 .
Wirkmechanismus
Target of Action
Desvenlafaxine, an antidepressant agent, primarily targets the serotonin and norepinephrine transporters (SERT & NAT) . These transporters play a crucial role in mood regulation by controlling the reuptake of serotonin and norepinephrine, key neurotransmitters in the brain .
Mode of Action
Desvenlafaxine works by blocking the reuptake of serotonin and norepinephrine . By inhibiting their reuptake, these neurotransmitters remain in the brain for longer periods, which can help improve mood and reduce symptoms of depression .
Biochemical Pathways
The function of desvenlafaxine is mediated through the cAMP response element-binding protein (pCREB) pathway . pCREB, after phosphorylation, activates three important pathways associated with Ca-calmodulin, cAMP-protein kinase A (cAMP-pKA), and Mitogen-activated protein kinases (MAP-K) .
Pharmacokinetics
Desvenlafaxine is the active metabolite of venlafaxine and is mainly metabolized by UGT , unlike venlafaxine which is metabolized by CYP2D6 . This difference in metabolism means that desvenlafaxine is less likely to cause drug-drug interactions when taken with medications affecting the CYP2D6 pathway .
Result of Action
At the molecular level, desvenlafaxine has been found to inhibit the serotonin, norepinephrine, and dopamine transporters . At the cellular level, desvenlafaxine has been shown to cause significant alterations in the structure and function of different brain regions . It has also been reported to accelerate neuronal maturation in the dentate gyri .
Action Environment
The action, efficacy, and stability of desvenlafaxine can be influenced by various environmental factors. For instance, the presence of genetic polymorphisms, such as those in the CYP2D6 and CYP2C19 genes, can lead to considerable variations in plasma concentrations of desvenlafaxine . Additionally, drug interactions can also significantly influence the pharmacokinetics of desvenlafaxine .
Wissenschaftliche Forschungsanwendungen
Desvenlafaxine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von SNRIs und ihre Wechselwirkungen mit anderen Chemikalien zu untersuchen.
Biologie: Desvenlafaxine wird in der Forschung verwendet, um seine Auswirkungen auf Neurotransmittersysteme und seine potenziellen neuroprotektiven Eigenschaften zu verstehen.
Medizin: Es wird ausgiebig auf seine Wirksamkeit bei der Behandlung von Major Depression und anderen psychiatrischen Erkrankungen untersucht.
5. Wirkmechanismus
Der genaue Wirkmechanismus von Desvenlafaxine ist nicht vollständig geklärt, aber es wird angenommen, dass er die Potenzierung von Serotonin und Noradrenalin im zentralen Nervensystem durch Hemmung ihrer Wiederaufnahme beinhaltet . Desvenlafaxine bindet an die Serotonin- und Noradrenalintransporter und verhindert die Wiederaufnahme dieser Neurotransmitter in das präsynaptische Neuron, wodurch ihre Konzentration im synaptischen Spalt erhöht und die Neurotransmission verstärkt wird .
Ähnliche Verbindungen:
Vergleich: Desvenlafaxine ist in seinem pharmakokinetischen Profil einzigartig, da es aufgrund seiner unterschiedlichen Stoffwechselwege ein geringeres Potenzial für Arzneimittelwechselwirkungen im Vergleich zu Venlafaxine aufweist . Im Gegensatz zu Duloxetin wirkt Desvenlafaxine selektiver auf die Serotonin- und Noradrenalin-Wiederaufnahme, ohne signifikante Aktivität auf andere Rezeptoren . Bupropion ist zwar wirksam bei Depressionen, hat aber einen anderen Wirkmechanismus und wird nicht als SNRI eingestuft .
Die besonderen pharmakologischen Eigenschaften von Desvenlafaxine machen es zu einer wertvollen Option für Patienten, die möglicherweise nicht gut auf andere Antidepressiva ansprechen, und unterstreichen seine Einzigartigkeit bei der Behandlung von Major Depression .
Biochemische Analyse
Biochemical Properties
Desvenlafaxine is a potent and selective serotonin and norepinephrine reuptake inhibitor . It interacts with serotonin and norepinephrine transporters (SERT & NAT), blocking the reuptake of these neurotransmitters, which are key in mood regulation .
Cellular Effects
Desvenlafaxine influences cell function by increasing the activity of serotonin and norepinephrine in the brain . This can lead to changes in cell signaling pathways and gene expression, affecting cellular metabolism .
Molecular Mechanism
Desvenlafaxine works by blocking the reuptake of serotonin and norepinephrine, key neurotransmitters in mood regulation . This is achieved by binding to and inhibiting the function of serotonin and norepinephrine transporters .
Temporal Effects in Laboratory Settings
The effects of Desvenlafaxine have been studied over time in laboratory settings. For instance, a study showed that Desvenlafaxine could abate a naloxone-induced rise in tail-skin temperature of morphine-dependent rats .
Dosage Effects in Animal Models
In animal models, the effects of Desvenlafaxine vary with different dosages. For instance, it has been shown to alleviate thermoregulatory dysfunction in ovariectomized rodent models .
Metabolic Pathways
Desvenlafaxine is primarily metabolized via conjugation by UGT isoenzymes, and to a minor extent, through oxidative metabolism via the CYP3A4 isoenzyme . This metabolic process involves various enzymes and cofactors .
Transport and Distribution
Desvenlafaxine is distributed within cells and tissues with a volume of distribution of 3.4 L/kg . It is excreted in urine, with 45% excreted as unchanged drug and about 24% as metabolites .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas of the cell where serotonin and norepinephrine transporters are present, such as the presynaptic neuron’s membrane .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Desvenlafaxine kann durch Demethylierung von Venlafaxin synthetisiert werden. Der Prozess beinhaltet die Verwendung von Reagenzien wie Bortribromid oder anderen Demethylierungsmitteln unter kontrollierten Bedingungen . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen statt, um die Stabilität der Zwischen- und Endprodukte zu gewährleisten.
Industrielle Produktionsmethoden: Die industrielle Produktion von Desvenlafaxine beinhaltet häufig die Verwendung von Hochleistungsflüssigchromatographie (HPLC) zur Reinigung der Verbindung nach der Synthese. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten und entspricht den Standards der Guten Herstellungspraxis (GMP) .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Desvenlafaxine unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Desvenlafaxine kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu ergeben.
Substitution: Desvenlafaxine kann Substitutionsreaktionen eingehen, insbesondere an der Hydroxylgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und demethylierte Derivate, die häufig auf ihre pharmakologischen Eigenschaften untersucht werden .
Vergleich Mit ähnlichen Verbindungen
Venlafaxine: The parent compound of desvenlafaxine, also an SNRI, used to treat major depressive disorder, anxiety, and panic disorders.
Duloxetine: Another SNRI used to treat depression, anxiety, and chronic pain conditions.
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI) used for depression and smoking cessation.
Comparison: Desvenlafaxine is unique in its pharmacokinetic profile, having a lower potential for drug-drug interactions compared to venlafaxine due to its different metabolic pathways . Unlike duloxetine, desvenlafaxine has a more selective action on serotonin and norepinephrine reuptake without significant activity on other receptors . Bupropion, while effective for depression, has a different mechanism of action and is not classified as an SNRI .
Desvenlafaxine’s distinct pharmacological properties make it a valuable option for patients who may not respond well to other antidepressants, highlighting its uniqueness in the treatment of major depressive disorder .
Eigenschaften
IUPAC Name |
4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869118 | |
| Record name | O-Desmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Desvenlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Desvenlafaxine, the active metabolite of venlafaxine, is a selective serotonin and norepinephrine reuptake inhibitor. Desvenlafaxine inhibits neurotransmitter reuptake in serotonin, norepinephrine, and dopamine transporters. Desvenlafaxine inhibits serotonin transporters with 10 times the affinity of norepinephrine transporters, and dopamine transporters with the lowest affinity. In vitro, desvenlafaxine has no inhibition of monoamine oxidase, and almost no affinity for muscarinic, cholinergic, H1-histaminergic, and alpha1-adrenergic receptors., The exact mechanism of antidepressant action of desvenlafaxine has not been fully elucidated but appears to be associated with the drug's potentiation of serotonergic and noradrenergic activity in the CNS. Like venlafaxine and duloxetine, desvenlafaxine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake; however, inhibition of dopamine reuptake at concentrations that inhibit serotonin and norepinephrine reuptake appears unlikely in most patients. The drug does not inhibit monoamine oxidase (MAO) and has not demonstrated significant affinity for muscarinic cholinergic, H1-histaminergic, alpha1-adrenergic, dopaminergic, gamma-aminobutyric acid (GABA), glutamate, and opiate receptors in vitro. | |
| Record name | Desvenlafaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Desvenlafaxine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7993 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
93413-62-8 | |
| Record name | Desvenlafaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desvenlafaxine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desvenlafaxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06700 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | O-Desmethylvenlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40869118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG99554ANW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Desvenlafaxine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7993 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Desvenlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Desvenlafaxine functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI). [, , , , , , ] It selectively binds to and inhibits the serotonin and norepinephrine reuptake pumps, effectively increasing the concentration of these neurotransmitters within the synaptic cleft. [, ] This increase in synaptic serotonin and norepinephrine is thought to contribute to its antidepressant efficacy. []
A: While Desvenlafaxine demonstrates weak binding affinity for the dopamine transporter, it does not induce substantial alterations in extracellular dopamine concentration. [, ]
A: Research suggests that unlike Desvenlafaxine, acute administration of intravenous desvenlafaxine, a prodrug, does not lead to a significant decrease in extracellular serotonin levels. [] Additionally, while desvenlafaxine exhibits a dose-dependent increase in serotonin, LPM570065, the prodrug, shows a capped increase in extracellular serotonin when co-administered with the 5-HT1A receptor antagonist WAY-100635. [] This suggests potential differences in their interaction with serotonin receptors and autoreceptor-mediated feedback mechanisms. []
ANone: Unfortunately, the provided research articles do not specify the molecular formula, weight, or spectroscopic data for Desvenlafaxine. For detailed structural information, please refer to chemical databases or the drug's official documentation.
ANone: The provided research articles primarily focus on Desvenlafaxine's pharmacological properties and clinical effects. They do not provide information on material compatibility and stability under various conditions. For this information, please consult pharmaceutical sciences literature or material safety data sheets.
ANone: As a medication, Desvenlafaxine is not known to possess catalytic properties or have applications in chemical reactions. The provided research articles concentrate on its therapeutic uses.
ANone: The provided research articles do not delve into the computational chemistry or molecular modeling aspects of Desvenlafaxine. For information regarding simulations, calculations, or QSAR models, explore computational chemistry literature or related databases.
ANone: The provided research articles primarily focus on the clinical aspects of Desvenlafaxine and do not provide specific details regarding its stability under various conditions or formulation strategies employed to enhance its stability, solubility, or bioavailability. For a comprehensive understanding of Desvenlafaxine's formulation and stability, refer to pharmaceutical sciences literature and the drug's official product information.
ANone: The provided scientific research articles do not delve into the specific SHE regulations, risk minimization protocols, or responsible practices associated with Desvenlafaxine. This information falls under the purview of regulatory agencies and pharmaceutical company guidelines.
A: Desvenlafaxine exhibits high oral bioavailability, reaching approximately 80% after oral administration. [, , ] Food intake does not significantly affect its absorption. [, ]
A: Desvenlafaxine undergoes metabolism primarily via glucuronidation. [] It is excreted mainly through the kidneys, with urine being the primary route of elimination. [, , ] Approximately 69% of the administered dose is recovered in urine, predominantly as unchanged Desvenlafaxine or its glucuronide conjugate. []
A: Yes, Desvenlafaxine, unlike Venlafaxine, does not rely significantly on the cytochrome P450 2D6 (CYP2D6) enzyme system for its metabolism. [, ] This distinction suggests a potentially more favorable pharmacokinetic profile and lower risk of drug-drug interactions compared to Venlafaxine. [, , ]
A: Dosage adjustments are recommended for patients with severe renal impairment or those taking potent CYP3A4 inhibitors. [, ] Clearance rates are reduced in elderly individuals, those with severe renal dysfunction, and those with moderate to severe hepatic impairment, potentially necessitating dose adjustments. []
A: In vitro studies indicate that Desvenlafaxine does not act as a substrate or inhibitor of the P-glycoprotein transporter. []
A: Desvenlafaxine exhibits relatively low plasma protein binding at approximately 30%. [, ] This binding is independent of drug concentration. []
A: Electroencephalogram (EEG) data from studies indicate that at doses of 450 mg or higher, Desvenlafaxine leads to a significant increase in absolute beta energies across various brain regions, particularly in the frontotemporal lobes. [] This suggests potential effects on cortical activity and may contribute to its therapeutic or adverse effects.
A: Yes, numerous randomized, double-blind, placebo-controlled clinical trials have demonstrated the efficacy of Desvenlafaxine in treating MDD. [, , , , , , , , , , , , , , , , ] Significant improvements compared to placebo were observed in measures such as the Hamilton Rating Scale for Depression (HAM-D) and Montgomery-Asberg Depression Rating Scale (MADRS) scores. [, , , , , , , , , , ]
A: Pooled analyses of clinical trial data indicate that Desvenlafaxine demonstrates efficacy in treating MDD in both perimenopausal and postmenopausal women. [] Significant reductions in HAM-D scores and improvements in measures like the Sheehan Disability Scale (SDS) and Menopause Rating Scale (MRS) were observed compared to placebo in these subgroups. []
A: Yes, beyond its established use in MDD, Desvenlafaxine has been explored for its potential in treating conditions like vasomotor symptoms associated with menopause, [, , , , ] fibromyalgia, [] diabetic neuropathy, [] and neuropathic pain. []
ANone: The provided research articles do not delve into specific resistance mechanisms or cross-resistance patterns associated with Desvenlafaxine. This area requires further investigation and exploration of related scientific literature.
A: While the provided research primarily focuses on the efficacy and pharmacokinetic properties of Desvenlafaxine, they also highlight some safety and tolerability data. [, , , , , , , ] For a comprehensive understanding of the drug's safety profile, refer to the drug's official prescribing information and consult relevant toxicological databases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
